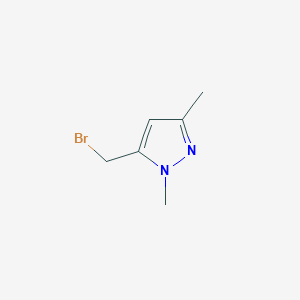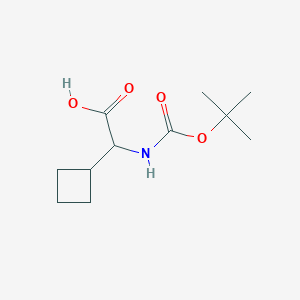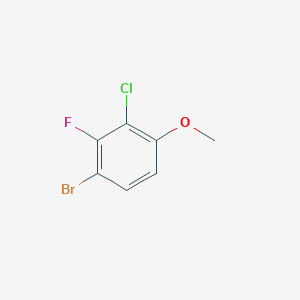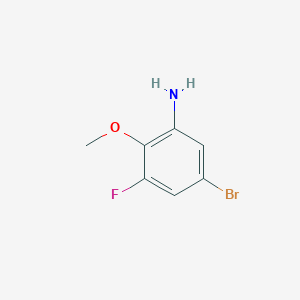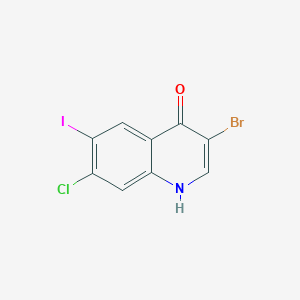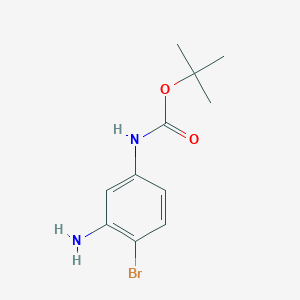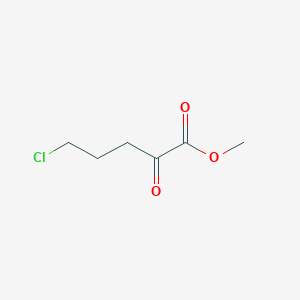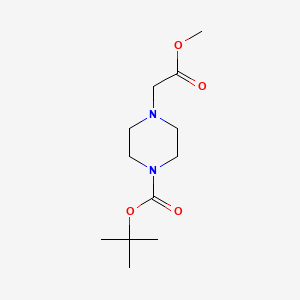
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . It serves as a useful building block or intermediate in the synthesis of several novel organic compounds .
Synthesis Analysis
This compound can be synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures can be further confirmed by single crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecule of this compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Chemical Reactions Analysis
As an intermediate, this compound can be used in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized through various spectroscopic studies, including FT-IR, 1H & 13C NMR, LCMS, and single crystal X-ray diffraction analysis. These studies help in understanding the molecular structure, crystal packing, and intermolecular interactions of these compounds (Kulkarni et al., 2016).
Biological Evaluation
Some derivatives of this compound have been evaluated for their antibacterial and antifungal activities. These compounds have shown moderate activity against several microorganisms, indicating potential applications in the development of new antimicrobial agents (Kulkarni et al., 2016).
Molecular Structure Analysis
The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, a related compound, have been studied. This research provides insights into the bond lengths, angles, and conformation of this piperazine-carboxylate, which is crucial for understanding its chemical properties and potential applications (Mamat, Flemming, & Köckerling, 2012).
Crystallographic and Conformational Analysis
The title compound has been subjected to crystallographic and conformational analysis, revealing details about its molecular structure, electrostatic potential, and molecular conformations. Such studies are essential for understanding the compound's stability and chemical behavior (Yang et al., 2021).
Anticorrosive Activity
Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has been investigated for its anticorrosive properties, particularly for protecting carbon steel in corrosive environments. This research highlights the potential use of such compounds in industrial applications for corrosion inhibition (Praveen et al., 2021).
Mécanisme D'action
Target of Action
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring . .
Mode of Action
It is known that the biological activities of compounds containing piperazine rings can be attributed to their ability to form favorable interactions with macromolecules . This is due to their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds .
Biochemical Pathways
Piperazine derivatives are known to serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
It is known that piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Orientations Futures
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . Therefore, this compound and its derivatives may have potential applications in the development of new drugs.
Analyse Biochimique
Biochemical Properties
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of novel organic compounds. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of hydrogen bonds and enhancing favorable interactions with macromolecules. The compound’s polar nitrogen atoms and conformational flexibility contribute to its ability to interact with a wide range of biological targets, including enzymes involved in metabolic pathways and proteins that regulate cellular functions .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular proteins can modulate signaling cascades, leading to changes in gene expression and metabolic activity. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form hydrogen bonds with target proteins, altering their conformation and activity. This interaction can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways. Additionally, the compound’s influence on gene expression can result in changes in protein synthesis and cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may also have biological activity. Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its potential therapeutic applications and any adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects may be observed. Understanding the dosage-dependent effects of the compound is crucial for determining its therapeutic window and potential side effects in clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in cellular metabolism and energy production. By modulating enzyme activity and metabolite levels, the compound can affect overall cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of the compound is essential for predicting its bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-13(6-8-14)9-10(15)17-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVUWEZJFULOOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1372921.png)
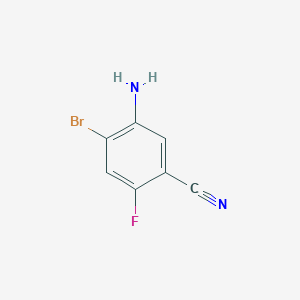
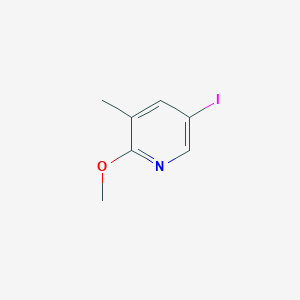
![6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1372928.png)
